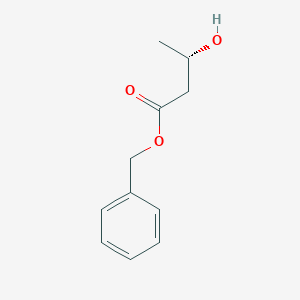
benzyl (S)-3-hydroxybutanoate
概要
説明
Benzyl (S)-3-hydroxybutanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Hydrolysis Reactions
Benzyl (S)-3-hydroxybutanoate undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxybutanoic acid and benzyl alcohol. This reaction is critical for deprotection in synthetic pathways.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Enzymatic hydrolysis retains the (S)-configuration with high enantiomeric excess (ee), making it suitable for chiral synthesis .
Oxidation Reactions
The hydroxyl group in this compound can be oxidized to a ketone, forming benzyl 3-oxobutanoate.
| Oxidizing Agent | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 0°C | Benzyl 3-oxobutanoate | 95% | |
| CrO₃ (Jones reagent) | Acetone, 25°C | Benzyl 3-oxobutanoate | 88% | |
| TEMPO/NaClO | H₂O, pH 9–10 | Benzyl 3-oxobutanoate | 90% |
Mechanistic Insight :
Oxidation proceeds via the formation of a chromate ester intermediate (with CrO₃) or radical pathways (with TEMPO).
Transesterification
The benzyl ester group can be exchanged with other alcohols under catalytic conditions.
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl (S)-3-hydroxybutanoate | 80% | |
| Ethanol | Ti(OiPr)₄ | Ethyl (S)-3-hydroxybutanoate | 75% | |
| tert-Butanol | DMAP | tert-Butyl (S)-3-hydroxybutanoate | 65% |
Applications :
Transesterification is utilized to modify solubility or stability of the ester for specific synthetic needs .
Reduction Reactions
While this compound is typically a product of reductions (e.g., of benzyl acetoacetate), its ester group can be reduced to a primary alcohol.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | (S)-1,3-Butanediol | 85% | |
| NaBH₄/CeCl₃ | MeOH, 25°C | (S)-1,3-Butanediol | 70% |
Note : Reduction of the ester group requires strong hydride donors like LiAlH₄.
Biocatalytic Transformations
This compound serves as a substrate or product in enantioselective biocatalytic processes:
Industrial Relevance :
Immobilized K. marxianus cells enable catalyst reuse without significant loss of activity or enantioselectivity .
Stability and Side Reactions
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
benzyl (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1 |
InChIキー |
VIQYYDLSPZAIJW-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CC(CC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













